Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate
Description
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is a halogenated ester featuring a phenoxy group substituted with bromine (Br) at position 3 and fluorine (F) at positions 5 and 6. Its molecular formula is C₁₁H₁₀BrF₂O₃, with a molecular weight of 307.10 g/mol (calculated). The compound combines an ether linkage (phenoxy group) and an ester functional group, making it a versatile intermediate in organic synthesis. It is marketed by CymitQuimica for research applications but is currently listed as discontinued, suggesting specialized use .
Properties
IUPAC Name |
ethyl 3-(5-bromo-2,3-difluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-10(15)3-4-17-9-6-7(12)5-8(13)11(9)14/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNIRBMDXTQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate typically involves the reaction of 3-bromo-5,6-difluorophenol with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or reduced esters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
1.1 Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study on related phenoxy compounds indicated their effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to multiple drugs . The ability to inhibit the type III secretion system (T3SS) in P. aeruginosa suggests that these compounds can prevent bacterial virulence without affecting growth rates significantly .
1.2 Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Agrochemicals
The compound's unique properties also make it suitable for applications in agrochemicals.
2.1 Herbicidal Activity
Studies have indicated that this compound exhibits herbicidal activity against several weed species. Its mechanism involves the inhibition of specific biochemical pathways essential for plant growth, making it a candidate for developing new herbicides .
2.2 Insecticidal Properties
Research into the insecticidal properties of similar phenoxy compounds has revealed their effectiveness in controlling pest populations. The incorporation of bromine and fluorine atoms enhances the potency of these compounds against target insects while minimizing toxicity to non-target species .
Material Science
In addition to biological applications, this compound has potential uses in material science.
3.1 Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers with desirable properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .
3.2 Coatings and Adhesives
Due to its chemical stability and resistance to degradation, this compound may be used in formulating coatings and adhesives that require durability under harsh environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
Halogenation Patterns: The bromo-fluoro substitution in the target compound and ethyl 3-(4-bromo-3-fluorophenyl)propanoate highlights positional isomerism. Ethyl 3-bromo-2,2-difluoropropanoate (CAS 111773-24-1) has halogens on the propionate chain rather than the aromatic ring, demonstrating how halogen placement dictates applications (e.g., fluoropolymer synthesis vs. aromatic intermediates).
Functional Group Diversity: Methylthio (in Ethyl 3-(methylthio)propanoate) contributes to fruity aromas due to low odor thresholds (91.21 µg·kg⁻¹ in pineapple pulp ), whereas halogens in the target compound likely prioritize chemical stability over volatility. Amino substituents (e.g., Ethyl 3-(isopropylamino)propanoate ) enhance bioactivity, linking to insecticide production, whereas halogens may optimize binding in target molecules.
Electronic and Steric Effects: The 2-furyl group in Ethyl 3-(2-furyl)propanoate acts as an electron-rich diene, contrasting with the electron-deficient phenoxy group in the target compound. This difference influences their roles in cycloaddition reactions.
Physicochemical Properties and Bioactivity
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Solubility | Bioactivity Notes |
|---|---|---|---|
| This compound | Not reported | Lipophilic | Potential agrochemical precursor |
| Ethyl 3-(methylthio)propanoate | ~180–190 | Moderate in ethanol | Odor activity value: 42.67 µg·kg⁻¹ (core) |
| Ethyl 3-phenylpropanoate | ~245 | Insoluble in water | Used in polymer plasticizers |
| Ethyl 3-(isopropylamino)propanoate | ~220 | Soluble in DMSO | Insecticide intermediate (≥99% purity) |
- Lipophilicity : Bromine and fluorine in the target compound enhance lipid solubility, favoring membrane penetration in bioactive molecules.
- Antimicrobial Potential: Ethyl 3-substituted propanoates with heterocycles (e.g., thiazolidinone derivatives ) exhibit antimicrobial activity, suggesting halogenated analogs like the target compound could be explored for similar properties.
Biological Activity
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is a synthetic compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₃BrF₂O₃ and a molecular weight of approximately 337.16 g/mol. The compound features a propanoate backbone with a phenoxy group that is substituted with bromine and difluorine atoms, which may influence its biological interactions and reactivity.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, studies on related phenoxyacetamide scaffolds have shown that they can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for bacterial virulence . This inhibition was measured through secretion assays that evaluate the hydrolysis of chromogenic substrates.
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can act as selective cyclooxygenase (COX) inhibitors, which are important targets in the treatment of inflammatory diseases . The presence of halogen substituents like bromine and fluorine may enhance this activity by increasing lipophilicity and modifying binding interactions with the COX enzymes.
Case Studies
- Study on T3SS Inhibition : A study demonstrated that certain derivatives based on the phenoxyacetamide structure could effectively inhibit T3SS-mediated secretion without significantly affecting bacterial growth rates. This selectivity indicates a potential therapeutic window for treating infections caused by Pseudomonas aeruginosa while minimizing impacts on normal flora .
- Cytotoxicity Assessments : In vitro tests have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives with similar structural motifs were shown to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, indicating that this compound may also possess anticancer properties .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
